![molecular formula C9H6BrF4NO B12615302 2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide CAS No. 918408-71-6](/img/structure/B12615302.png)
2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide typically involves the bromination of 4-fluoro-2-(trifluoromethyl)aniline followed by acylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acylation step .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups allow for potential modifications under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides .
Aplicaciones Científicas De Investigación
2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various chemical interactions, including hydrogen bonding and halogen bonding, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
- 2-Bromo-N-[4-(trifluoromethyl)phenyl]acetamide
- 2-Bromo-N-[2-fluorophenyl]acetamide
- 2-Bromo-N-phenylacetamide
Comparison: Compared to its analogs, 2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its chemical stability and reactivity. These groups also contribute to its distinct NMR spectral properties, making it valuable in analytical applications .
Propiedades
Número CAS |
918408-71-6 |
|---|---|
Fórmula molecular |
C9H6BrF4NO |
Peso molecular |
300.05 g/mol |
Nombre IUPAC |
2-bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H6BrF4NO/c10-4-8(16)15-7-2-1-5(11)3-6(7)9(12,13)14/h1-3H,4H2,(H,15,16) |
Clave InChI |
DCCZSIPFNIXQCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(F)(F)F)NC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




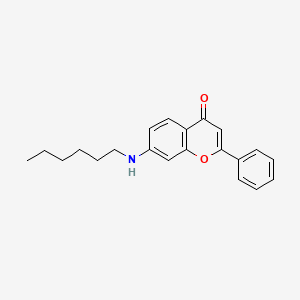
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea](/img/structure/B12615232.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12615256.png)
![1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one](/img/structure/B12615271.png)
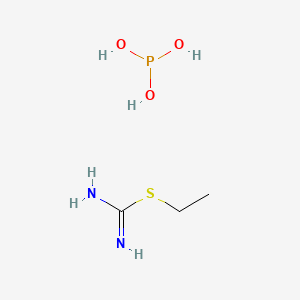
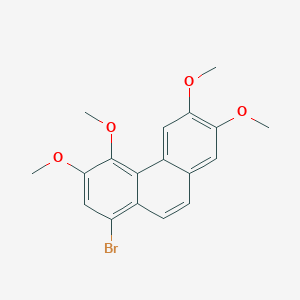
![Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12615287.png)
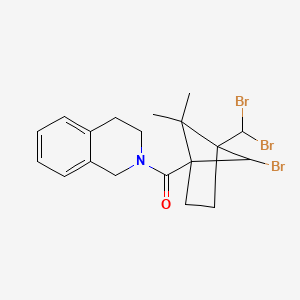
![2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate](/img/structure/B12615295.png)
![4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate](/img/structure/B12615299.png)
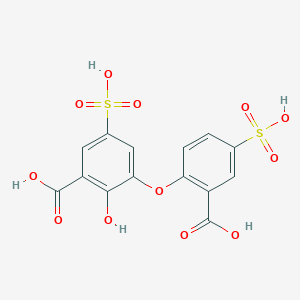
![(4E)-5-(3-fluorophenyl)-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12615312.png)
